molecular formula C11H11ClO4 B096771 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid CAS No. 15572-02-8

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

Cat. No. B096771
CAS RN: 15572-02-8
M. Wt: 242.65 g/mol
InChI Key: WQZKXFVXISXWGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the provided papers. For instance, a compound with a similar structure, 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, was synthesized and characterized using techniques such as FT-IR and NMR, confirming the formation of the compound through the appearance of specific peaks in the spectra . Another related compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, served as a starting material for the synthesis of a series of heterocyclic compounds, indicating the potential utility of such structures in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid has been analyzed using single crystal X-ray structural analysis. For example, the crystal structure of a related compound revealed intramolecular hydrogen bonding and a dendrimer-like structure formed through intermolecular hydrogen bonds . These structural features are important as they can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of compounds with a similar core structure has been explored in various chemical reactions. For instance, the reaction of 4-methoxyacetophenone with diethyl oxalate produced a compound with intramolecular hydrogen bonding, which is a common feature in such molecules . Additionally, the behavior of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles has been studied, leading to the synthesis of novel amino acid derivatives and heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid have been inferred from their synthesis and molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the melting points and solubility of these compounds . The biological activities, such as interaction with DNA, cytotoxicity, antitumor, antioxidant activities, and antimicrobial activities, have been evaluated for some of these compounds, suggesting potential applications in medicinal chemistry .

Scientific Research Applications

Synthesis and Characterization

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid has been utilized in the synthesis and characterization of various novel compounds. For instance, this compound serves as a precursor for the synthesis of heterocyclic compounds showing potential antibacterial activities. These compounds were synthesized by reacting 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid with different nucleophiles under Aza–Michael addition conditions, leading to a series of aroylacrylic acids, pyridazinones, and furanones derivatives, demonstrating its versatility in organic synthesis and the potential for pharmaceutical applications (El-Hashash et al., 2015).

Catalytic Applications

The compound has also found applications in catalysis, as indicated by research involving polystyrene-supported catalysts. Novel polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts were synthesized and tested for their efficiency in Michael additions, a key step in the synthesis of Warfarin and its analogues. This demonstrates the compound's role in enhancing green chemistry practices by facilitating reactions under environmentally friendly conditions (Alonzi et al., 2014).

Medicinal Chemistry and Imaging Agents

In medicinal chemistry, derivatives of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid have been explored for their potential in imaging and therapy. One study outlined the synthesis of a PET imaging agent for Parkinson's disease, showcasing the compound's role in the development of diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Spectroscopic and Structural Analysis

The compound and its derivatives have been extensively studied through spectroscopic and structural analyses. For example, spectroscopic investigation and thermal analyses, along with theoretical calculations, have been applied to study N-maleanilinic acid derivatives. These studies not only confirm the molecular structure but also explore the potential cytotoxicity against various carcinoma cells, highlighting the compound's application in cancer research (Zayed et al., 2019).

Material Science and Luminescence

Moreover, the compound's derivatives have been used in material science, particularly in the study of luminescence of metal ions. Complexes of Ce(IV), Th(IV), and UO2(II) with (E)-4-(4-Methoxyphenoxy)-4-oxobut-2-enoic acid were synthesized and characterized, showing strong luminescence. This illustrates its potential in the development of luminescent materials and in the study of metal-ligand interactions (Liu et al., 2009).

properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-16-10-6-7(12)2-3-8(10)9(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZKXFVXISXWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645482
Record name 4-(4-Chloro-2-methoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

CAS RN

15572-02-8
Record name 4-Chloro-2-methoxy-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15572-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chloro-2-methoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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